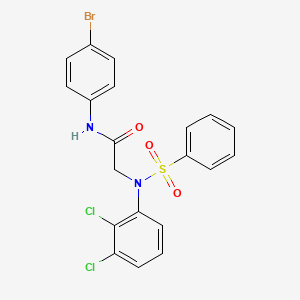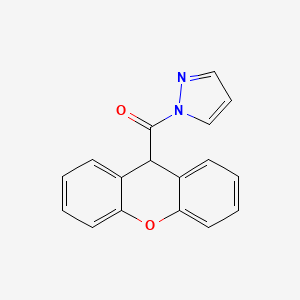![molecular formula C12H14FNO3 B6115326 ethyl 4-[(3-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B6115326.png)
ethyl 4-[(3-fluorophenyl)amino]-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[(3-fluorophenyl)amino]-4-oxobutanoate, also known as ethyl 3-fluoro-4-oxo-4-aminobutanoate, is a chemical compound that belongs to the class of alpha-ketoamides. This compound has gained significant interest due to its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of ethyl 4-[(3-fluorophenyl)amino]-4-oxobutanoate 4-[(3-fluorophenyl)amino]-4-oxobutanoate involves the inhibition of COX-2 activity, which results in the reduction of prostaglandin synthesis. Prostaglandins are lipid mediators that play a crucial role in the inflammatory response. By inhibiting COX-2 activity, ethyl 4-[(3-fluorophenyl)amino]-4-oxobutanoate 4-[(3-fluorophenyl)amino]-4-oxobutanoate reduces the production of prostaglandins, thereby reducing inflammation. Additionally, the compound induces apoptosis in cancer cells by activating the caspase pathway, which leads to the cleavage of several cellular proteins and ultimately results in cell death.
Biochemical and Physiological Effects:
Ethyl 4-[(3-fluorophenyl)amino]-4-oxobutanoate has been found to exhibit several biochemical and physiological effects. The compound has been shown to reduce inflammation by inhibiting COX-2 activity and reducing prostaglandin synthesis. Additionally, ethyl 4-[(3-fluorophenyl)amino]-4-oxobutanoate 4-[(3-fluorophenyl)amino]-4-oxobutanoate induces apoptosis in cancer cells by activating the caspase pathway. Furthermore, the compound has been found to exhibit antibacterial activity against several strains of bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using ethyl 4-[(3-fluorophenyl)amino]-4-oxobutanoate 4-[(3-fluorophenyl)amino]-4-oxobutanoate in lab experiments is its high purity, which ensures reproducibility and accuracy of the results. Additionally, the compound exhibits several biochemical and physiological effects, making it a versatile tool for studying various biological processes. However, one limitation of using ethyl 4-[(3-fluorophenyl)amino]-4-oxobutanoate 4-[(3-fluorophenyl)amino]-4-oxobutanoate is its potential toxicity, which must be carefully evaluated before conducting any experiments.
Direcciones Futuras
There are several future directions for the research on ethyl 4-[(3-fluorophenyl)amino]-4-oxobutanoate 4-[(3-fluorophenyl)amino]-4-oxobutanoate. One potential direction is to investigate the compound's potential applications in the treatment of inflammatory diseases, such as arthritis and asthma. Additionally, further research is needed to determine the compound's mechanism of action in inducing apoptosis in cancer cells. Furthermore, the antibacterial activity of ethyl 4-[(3-fluorophenyl)amino]-4-oxobutanoate 4-[(3-fluorophenyl)amino]-4-oxobutanoate could be further explored to develop new antibiotics. Overall, the potential applications of ethyl 4-[(3-fluorophenyl)amino]-4-oxobutanoate 4-[(3-fluorophenyl)amino]-4-oxobutanoate in scientific research are vast, and further studies are needed to fully explore its potential.
Métodos De Síntesis
The synthesis of ethyl 4-[(3-fluorophenyl)amino]-4-oxobutanoate 4-[(3-fluorophenyl)amino]-4-oxobutanoate involves the reaction of ethyl 4-[(3-fluorophenyl)amino]-4-oxobutanoate 4-oxo-4-aminobutanoate with 3-fluoroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethyl 4-[(3-fluorophenyl)amino]-4-oxobutanoateaminopyridine (DMAP). The reaction takes place under mild conditions and yields ethyl 4-[(3-fluorophenyl)amino]-4-oxobutanoate 4-[(3-fluorophenyl)amino]-4-oxobutanoate as a white solid with a high purity.
Aplicaciones Científicas De Investigación
Ethyl 4-[(3-fluorophenyl)amino]-4-oxobutanoate has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. Additionally, ethyl 4-[(3-fluorophenyl)amino]-4-oxobutanoate 4-[(3-fluorophenyl)amino]-4-oxobutanoate has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, the compound has been found to exhibit antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
ethyl 4-(3-fluoroanilino)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO3/c1-2-17-12(16)7-6-11(15)14-10-5-3-4-9(13)8-10/h3-5,8H,2,6-7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRFWBXOKDDUDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=CC(=CC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethoxy-6-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6115244.png)
![4-(3-{[{2-[1-(4-hydroxyphenyl)ethylidene]hydrazino}(imino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B6115252.png)

![methyl 2,2-dimethyl-4,6-dioxo-5-{1-[2-(6-phenanthridinyl)hydrazino]butylidene}cyclohexanecarboxylate](/img/structure/B6115265.png)
![(2,1,3-benzoxadiazol-5-ylmethyl){[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}methylamine](/img/structure/B6115277.png)
![2-[(1H-benzimidazol-2-ylthio)methyl]-3-pyridinol dihydrochloride](/img/structure/B6115285.png)


![2,4-dibromo-6-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6115302.png)
![3-{1-[2-(allyloxy)benzyl]-4-piperidinyl}-N-(4-fluorobenzyl)propanamide](/img/structure/B6115314.png)
![7-bromo-2-(3,5-dibromo-2-methoxybenzylidene)[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one](/img/structure/B6115330.png)

![N-[1-(1-adamantyl)propyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B6115349.png)
![N-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-N,2-dimethyl-1-propanamine](/img/structure/B6115354.png)